N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
Description
N-[4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a synthetic benzamide derivative containing a 1,2,5-oxadiazole (furazan) core. The compound features a 3,4-dipropoxyphenyl group attached to the oxadiazole ring and a 4-methoxybenzamide moiety (Figure 1). This structural framework is characteristic of bioactive molecules investigated for antiparasitic, anticancer, and herbicidal applications .
The synthesis of such derivatives typically involves coupling acyl chlorides (e.g., 4-methoxybenzoyl chloride) with aminofurazane intermediates (e.g., 4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-amine) under basic conditions (e.g., NaH in DMF), followed by purification via recrystallization .
Properties
Molecular Formula |
C22H25N3O5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H25N3O5/c1-4-12-28-18-11-8-16(14-19(18)29-13-5-2)20-21(25-30-24-20)23-22(26)15-6-9-17(27-3)10-7-15/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,25,26) |
InChI Key |
YHDZJHZMOFMWPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of Dipropoxyphenyl Group: The dipropoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dipropoxyphenyl moiety.
Attachment of Methoxybenzamide: The final step involves the coupling of the oxadiazole intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. The compound features a 1,2,5-oxadiazole core linked to a methoxybenzamide moiety, which enhances its pharmacological properties.
Chemical Structure:
- Molecular Formula: C₁₈H₂₃N₃O₃
- Molecular Weight: 341.39 g/mol
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines.
| Compound | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Example 1 | SNB-19 | 86.61 |
| Example 2 | OVCAR-8 | 85.26 |
| Example 3 | NCI-H40 | 75.99 |
These results suggest that the oxadiazole moiety plays a crucial role in enhancing the anticancer efficacy of the compounds .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has also been documented. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Such findings highlight the potential of this compound as a candidate for developing new antimicrobial agents .
Material Science Applications
The unique properties of this compound extend beyond biological applications into material sciences. The compound's ability to act as a fluorescent probe makes it suitable for applications in organic light-emitting diodes (OLEDs) and sensors.
Photophysical Properties
Research has demonstrated that this compound exhibits favorable photophysical characteristics such as high luminescence efficiency and stability under UV light exposure.
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
These properties are essential for developing advanced materials with applications in optoelectronics .
Case Study 1: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives showed that modifications to the phenyl group significantly enhanced their anticancer activity against human cancer cell lines. Specifically, this compound demonstrated superior efficacy compared to other derivatives tested.
Case Study 2: Antimicrobial Testing
Another investigation focused on assessing the antimicrobial properties of various oxadiazole derivatives against clinical isolates of bacteria. The results indicated that compounds with longer alkyl chains exhibited increased antibacterial activity due to better membrane penetration.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide with structurally related 1,2,5-oxadiazole derivatives, emphasizing substituent effects, physicochemical properties, and bioactivity.
*Calculated based on molecular formula C₂₄H₂₅N₃O₅.
Key Observations:
Substituent Effects on Bioactivity: Antimalarial Activity: The 3,4-diethoxy analog (IC₅₀ = 0.12 µM) demonstrates potent antiplasmodial activity, suggesting that alkoxy groups enhance binding to parasitic targets . The target compound’s 3,4-dipropoxy groups may further modulate lipophilicity and potency. Anticancer Potential: MD77, with a 4-trifluoromethylbenzamide group, exhibits broad antiproliferative activity, whereas methoxy substituents (as in the target) may confer different selectivity profiles .
Physicochemical Properties: Longer alkoxy chains (e.g., dipropoxy vs. Melting points vary significantly: The 3,4-diethoxy derivative (153°C) has a lower melting point than chloro- or nitro-substituted analogs, likely due to reduced crystallinity .
Structural Analogues in Development :
- Compounds with 4-chlorophenyl or 3-nitrophenyl groups on the oxadiazole ring are often intermediates for nitro-reduction to bioactive amines .
- The target’s 4-methoxybenzamide group is structurally distinct from trifluoromethyl or halogenated analogs, which are associated with enhanced electronic effects and metabolic stability .
Synthetic Flexibility: The target compound can be synthesized using methods analogous to those for diethoxy or dimethoxy derivatives, involving NaH-mediated acylation of aminofurazanes .
Biological Activity
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C26H33N3O5
- Molecular Weight : 463.56 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3)OCCC
These properties indicate a complex structure that may contribute to its unique biological activities.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as pancreatic cancer (PANC-1) and breast cancer (MCF7) cells. The mechanism often involves the activation of apoptotic signaling pathways, which can be confirmed through molecular modeling and bioinformatics tools .
Antioxidant Activity
This compound has demonstrated antioxidant properties. In vitro assays have shown its ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory effects. Studies on similar oxadiazole compounds have highlighted their potential to inhibit cholinesterases and glucosidases, which are relevant in treating diseases like Alzheimer's and diabetes .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other oxadiazole derivatives. For example:
| Compound Name | Anticancer Activity (IC50) | Antioxidant Activity |
|---|---|---|
| N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-benzamide | 0.04 μmol/mL (A549) | Moderate DPPH scavenging |
| This compound | TBD | Significant |
The mechanism of action for this compound involves specific interactions with molecular targets such as enzymes and receptors. This compound may inhibit or activate these targets leading to various biological effects including:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Free Radical Scavenging : Reduction of oxidative stress through antioxidant activity.
- Enzyme Inhibition : Blocking the activity of key enzymes involved in disease progression.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of a related oxadiazole derivative on pancreatic cancer cell lines. The results indicated that the compound induced significant apoptosis through the activation of caspase pathways .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibitory properties of various oxadiazole derivatives. The findings revealed potent inhibition against glucosidase and cholinesterases which are critical in managing diabetes and neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
